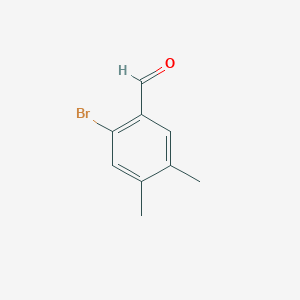
2-Bromo-4,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4,5-dimethylbenzaldehyde typically involves the bromination of 4,5-dimethylbenzaldehyde. One common method includes the use of bromine in a non-polar solvent, where the bromine is released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The reaction proceeds via electrophilic bromination of the aromatic ring, followed by free radical bromination of the benzylic methyl group .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using a one-pot method. This approach is advantageous due to its simplicity, cost-effectiveness, and high yield. The process involves the use of readily available raw materials and is designed to be safe and efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4,5-dimethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of fine chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dimethylbenzaldehyde involves its reactivity at the benzylic position and the aldehyde group. The bromine atom and the aldehyde group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,5-dimethylbenzaldehyde
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 4-Chloro-3,5-dimethylbenzaldehyde
Comparison: 2-Bromo-4,5-dimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and industrial applications due to its stability and reactivity profile .
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |
Clé InChI |
NCGHYSLIMZSYQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)

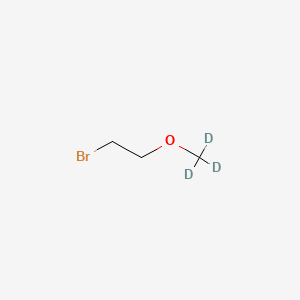


![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)

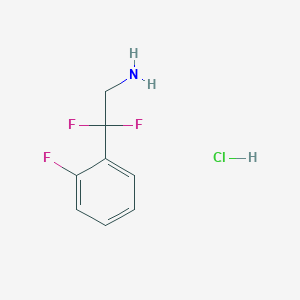
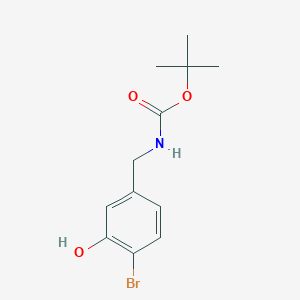
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
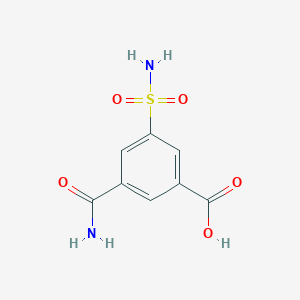

![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
